molecular formula C9H10N4O3S B5661930 methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylate

methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylate

Cat. No.: B5661930
M. Wt: 254.27 g/mol
InChI Key: CHMPKNZDPBRMJJ-UHFFFAOYSA-N
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Description

Methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylate is a heterocyclic compound that features a furan ring fused with a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound under basic conditions.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfanyl group, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and furan rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or interact with enzyme active sites, inhibiting their activity. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylate is unique due to the combination of the furan and triazole rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 5-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-15-8(14)7-3-2-6(16-7)4-17-9-12-11-5-13(9)10/h2-3,5H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMPKNZDPBRMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=CN2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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